N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-(2-oxo-benzooxazol-3-yl)-propionamide
Description
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Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c1-8-15-16-12(21-8)14-11(18)6-7-17-9-4-2-3-5-10(9)20-13(17)19/h2-5H,6-7H2,1H3,(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKAIMCAZNDYLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCN2C3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-(2-oxo-benzooxazol-3-yl)-propionamide is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on existing literature.
- Molecular Formula : C13H16N4OS
- Molecular Weight : 276.36 g/mol
- IUPAC Name : 2-[benzyl(methyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
1. Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Compound | Activity | Target Organisms |
|---|---|---|
| Thiadiazole derivatives | Antibacterial | Gram-positive and Gram-negative bacteria |
| Benzoxazole derivatives | Antifungal | Various fungal species |
2. Anticancer Activity
The compound's structure suggests potential anticancer activity. Studies have demonstrated that thiadiazole derivatives can inhibit the proliferation of cancer cells. For example, compounds with the 1,3,4-thiadiazole nucleus have been tested against human breast adenocarcinoma cells (MCF-7) and showed promising results in inhibiting cell growth .
3. Anti-inflammatory Effects
Thiadiazole derivatives have also been noted for their anti-inflammatory effects. Research has indicated that these compounds can reduce inflammation markers in vitro and in vivo models. The anti-inflammatory activity is attributed to the modulation of cytokine production and inhibition of inflammatory pathways .
Case Study 1: Antimicrobial Efficacy
A study synthesized various thiadiazole derivatives and evaluated their antimicrobial activity against common pathogens. The results indicated that certain derivatives exhibited higher inhibition zones compared to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Case Study 2: Anticancer Properties
In a controlled study involving MCF-7 cells, several thiadiazole derivatives were tested for cytotoxicity using the MTT assay. The findings revealed that specific compounds significantly reduced cell viability, indicating their potential as anticancer agents .
Research Findings
Recent studies have highlighted the following key findings regarding this compound:
- Synthesis : Various synthetic routes have been explored to optimize yield and purity of the compound.
- Biological Testing : In vitro assays have confirmed its antimicrobial and anticancer properties.
- Mechanism of Action : Preliminary studies suggest that the mechanism may involve interference with DNA replication in bacteria and apoptosis in cancer cells .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
The 1,3,4-thiadiazole scaffold, which is a part of the compound's structure, has been extensively studied for its anticancer properties. Research indicates that derivatives of this scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with the thiadiazole moiety have shown promising results in inhibiting the growth of melanoma (SK-MEL-2), leukemia (HL-60), cervical cancer (HeLa), and breast cancer (MCF-7) cells .
A study demonstrated that several synthesized derivatives displayed comparable GI50 values to standard chemotherapeutics like Adriamycin, indicating their potential as effective anticancer agents . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiadiazole ring enhance cytotoxicity, suggesting avenues for further drug development.
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives containing the 1,3,4-thiadiazole and benzoxazole structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, a study found that certain derivatives showed high activity against Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Agricultural Applications
2.1 Pesticidal Properties
Compounds derived from the thiadiazole structure have been assessed for their pesticidal activities. A notable study focused on the nematicidal properties of similar thiadiazole derivatives against plant-parasitic nematodes such as Ditylenchus myceliophagus and Caenorhabditis elegans. The results indicated effective nematicidal activity at specific concentrations . This suggests potential applications in agricultural pest management.
Material Science
3.1 Synthesis of Functional Materials
The unique chemical structure of N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-(2-oxo-benzooxazol-3-yl)-propionamide allows for its use in synthesizing novel materials with specific properties. Its derivatives have been explored in creating polymers and other materials with enhanced thermal stability and mechanical properties . The incorporation of thiadiazole into polymer matrices can improve their resistance to degradation and enhance their functional characteristics.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
